Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted at position 4 with a 5-(3-bromophenyl)furan-2-yl moiety and esterified at positions 3 and 5 with 2-methoxyethyl groups. This structural framework is common in calcium channel antagonists, where substituents on the aryl and ester groups critically influence pharmacological activity, solubility, and metabolic stability .
Properties
IUPAC Name |
bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrNO7/c1-15-21(24(28)32-12-10-30-3)23(22(16(2)27-15)25(29)33-13-11-31-4)20-9-8-19(34-20)17-6-5-7-18(26)14-17/h5-9,14,23,27H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCDTNSZQINFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the bromophenyl group, followed by their integration into the dihydropyridine core. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., bromine, chlorine) increase 1,4-DHP ring planarity, correlating with higher calcium channel antagonist activity . The 3-bromophenyl group in the target compound likely enhances binding compared to 4-methoxyphenyl analogs .
- Ester Groups : 2-Methoxyethyl esters improve aqueous solubility relative to benzyl or isobutyl esters , while methyl/ethyl esters offer metabolic stability .
Computational and Crystallographic Insights
Biological Activity
Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as a dihydropyridine derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 4-[5-(3-bromophenyl)-2-furanyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid bis(2-methoxyethyl) ester
- Molecular Formula : C₁₈H₁₈BrN₂O₈
- Molecular Weight : 500.5 g/mol
Antihypertensive Effects
Dihydropyridine derivatives are well-known for their antihypertensive properties. Studies indicate that compounds like Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine can act as calcium channel blockers. This action helps in relaxing vascular smooth muscle and reducing blood pressure levels.
Table 1: Summary of Antihypertensive Studies
| Study | Methodology | Findings |
|---|---|---|
| Leonardi et al. (1998) | In vivo rat model | Demonstrated significant reduction in systolic blood pressure with administration of the compound. |
| Turovska et al. (2024) | Electrochemical analysis | Confirmed calcium channel blocking activity through oxidation potential measurements. |
Antioxidant Activity
Research has shown that dihydropyridines possess antioxidant properties, which may contribute to their cardioprotective effects. The ability to scavenge free radicals can prevent oxidative stress-related damage in cells.
Case Study: Antioxidant Activity Assessment
In a study conducted by researchers at MDPI (2023), the antioxidant capacity of various dihydropyridine derivatives was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting robust antioxidant activity.
The biological activity of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine is primarily attributed to its interaction with calcium channels and its ability to modulate intracellular signaling pathways.
Calcium Channel Blockade
The compound inhibits L-type calcium channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent vasodilation. This mechanism underlies its antihypertensive effects.
Antioxidant Mechanism
The antioxidant activity is believed to stem from the electron-rich structure of the dihydropyridine ring, which allows it to donate electrons and neutralize free radicals effectively.
Potential Therapeutic Applications
Given its biological activities, Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine has potential applications in:
- Hypertension Management : As an effective antihypertensive agent.
- Cardiovascular Protection : Through its antioxidant properties.
- Neurological Disorders : Potential neuroprotective effects warrant further investigation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
